molecular formula C19H22N2O3 B12457843 N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide

N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide

Cat. No.: B12457843
M. Wt: 326.4 g/mol
InChI Key: NEJUKJHIBXBSML-UHFFFAOYSA-N
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Description

N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide typically involves the condensation reaction between an aldehyde and an amine. In this case, the reaction involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-aminophenyl-2-methylpropanamide in the presence of a suitable catalyst such as glacial acetic acid . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Chemical Reactions Analysis

N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. It is also being investigated for its potential anticancer properties.

    Materials Science: The compound can be used as a ligand in the synthesis of metal complexes, which have applications in catalysis and materials science.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

N-(3-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}phenyl)-2-methylpropanamide can be compared with other Schiff bases and related compounds. Similar compounds include:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C19H22N2O3/c1-4-24-17-10-5-7-14(18(17)22)12-20-15-8-6-9-16(11-15)21-19(23)13(2)3/h5-13,22H,4H2,1-3H3,(H,21,23)

InChI Key

NEJUKJHIBXBSML-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=CC(=C2)NC(=O)C(C)C

Origin of Product

United States

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